Phenol, 2,4-dimethyl-6-(1-methylethyl)-(9CI)
Description
Phenol, 2,4-dimethyl-6-(1-methylethyl)-(9CI) is an organic compound belonging to the phenol family. It is characterized by the presence of an isopropyl group and two methyl groups attached to a phenolic ring. This compound is known for its antimicrobial properties and is used in various applications, including as an antiseptic and disinfectant.
Properties
CAS No. |
143784-33-2 |
|---|---|
Molecular Formula |
C11H16O |
Molecular Weight |
164.24 g/mol |
IUPAC Name |
2,4-dimethyl-6-propan-2-ylphenol |
InChI |
InChI=1S/C11H16O/c1-7(2)10-6-8(3)5-9(4)11(10)12/h5-7,12H,1-4H3 |
InChI Key |
OYVVLQHYLBQLEI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C(C)C)O)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(C)C)O)C |
Synonyms |
Phenol, 2,4-dimethyl-6-(1-methylethyl)- (9CI) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phenol, 2,4-dimethyl-6-(1-methylethyl)-(9CI) typically involves the alkylation of phenol. One common method is the Friedel-Crafts alkylation, where phenol reacts with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve moderate temperatures and an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of Phenol, 2,4-dimethyl-6-(1-methylethyl)-(9CI) often employs continuous flow reactors to ensure consistent product quality and yield. The process involves the controlled addition of reactants and catalysts, followed by purification steps such as distillation and crystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: Phenol, 2,4-dimethyl-6-(1-methylethyl)-(9CI) undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Phenolic alcohols.
Substitution: Halogenated and nitrated phenols.
Scientific Research Applications
Phenol, 2,4-dimethyl-6-(1-methylethyl)-(9CI) has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial properties and potential use in disinfectants.
Medicine: Studied for its potential therapeutic effects, including antibacterial and antifungal activities.
Industry: Utilized in the formulation of antiseptic solutions and preservatives.
Mechanism of Action
The antimicrobial activity of Phenol, 2,4-dimethyl-6-(1-methylethyl)-(9CI) is primarily due to its ability to disrupt microbial cell membranes. The phenolic hydroxyl group interacts with the lipid bilayer of the cell membrane, leading to increased permeability and leakage of cellular contents. This results in cell lysis and death. Additionally, the compound can interfere with enzyme activity and protein synthesis within microbial cells .
Comparison with Similar Compounds
Thymol (2-Isopropyl-5-methylphenol): Similar structure but with one less methyl group.
Carvacrol (2-Methyl-5-isopropylphenol): Similar structure but with different positioning of the isopropyl and methyl groups.
Chloroxylenol (4-Chloro-3,5-dimethylphenol): Contains a chlorine atom instead of an isopropyl group.
Uniqueness: Phenol, 2,4-dimethyl-6-(1-methylethyl)-(9CI) is unique due to its specific substitution pattern on the phenolic ring, which imparts distinct antimicrobial properties. Its structure allows for effective interaction with microbial cell membranes, making it a potent antiseptic and disinfectant .
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